4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide
Description
This benzenesulfonamide derivative features a 1,2-thiazinane ring substituted at the 4-position with a sulfonyl group (1,1-dioxide) and an N-linked 2-hydroxy-3-methoxy-2-methylpropyl substituent. The hydroxy and methoxy groups in the N-substituent may enhance solubility and hydrogen-bonding interactions, while the thiazinane ring could influence conformational stability .
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O6S2/c1-15(18,12-23-2)11-16-25(21,22)14-7-5-13(6-8-14)17-9-3-4-10-24(17,19)20/h5-8,16,18H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHNGIUAMSERLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O)(COC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Substituent Complexity: The target’s N-substituent (hydroxy, methoxy, methyl) introduces steric and electronic challenges absent in analogs like 35 (bromophenoxy) or 40 (aryl). This may necessitate multi-step protection strategies during synthesis.
Synthetic Efficiency : Compound 36’s lower yield (32%) compared to 35 (66%) highlights the difficulty of alkylation steps, suggesting similar challenges for the target’s synthesis.
Functional Group Diversity: Unlike 40 (thiazinanone with a ketone), the target’s sulfonamide group may enhance stability and hydrogen-bond acceptor capacity, influencing pharmacokinetics .
Research Findings and Implications
Impact of Substituents on Physicochemical Properties
- Solubility : The hydroxy and methoxy groups in the target compound likely improve aqueous solubility compared to brominated analogs (e.g., 35, 36), which are more lipophilic.
Hypothetical Pharmacological Relevance
- Enzyme Inhibition : The sulfonamide group is a common motif in carbonic anhydrase inhibitors. The thiazinane ring’s rigidity could enhance target selectivity compared to flexible analogs.
- Metabolic Stability : The 2-methylpropyl substituent may reduce metabolic degradation compared to smaller N-alkyl groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
